molecular formula C12H18BNO2 B1604656 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane CAS No. 4848-04-8

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane

Cat. No.: B1604656
CAS No.: 4848-04-8
M. Wt: 219.09 g/mol
InChI Key: NYYNBCZSIYCXIZ-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a dioxazaborocane core (a six-membered ring containing two oxygen atoms, one nitrogen atom, and one boron atom) substituted with a phenylethyl group. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, catalysis, and materials science.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNBCZSIYCXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639929
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4848-04-8
Record name 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols.

Scientific Research Applications

2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Dioxazaborocane derivatives differ primarily in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane Phenylethyl group ~268 (estimated) Potential catalyst; steric bulk
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane Butyl, phenyl 248.18 (exact) Predicted CCS: 150.8 Ų (M+H)+
6-Methyl-2-(4-methylstyryl)-1,3,6,2-dioxazaborocane Methyl, styryl (4-methyl) 283.09 High melting point (211–213°C)
6-Octadecyl-1,3,6,2-dioxazaborocan-2-ol calcium salt (ODOC) Octadecyl, hydroxyl, calcium counterion N/A Lubricant additive
2,2’-Bi(1,3,6,2-dioxazaborocane) Dimeric structure N/A Hydrogen generation; alkene/alkyne reduction
6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione Nitrophenyl, methyl, dione groups 278.03 Synthetic intermediate; WGK 3 hazard

Key Observations:

  • Styryl derivatives (e.g., 4-methylstyryl) exhibit extended conjugation, enhancing thermal stability (melting point >200°C) .
  • Functional Group Diversity : Hydroxyl-containing derivatives (e.g., ODOC) are used as lubricant additives due to their ability to form protective films on metal surfaces . Nitro groups (e.g., in 3-nitrophenyl derivatives) increase polarity and reactivity, suited for intermediates in organic synthesis .
  • Dimeric Structures : 2,2’-Bi(1,3,6,2-dioxazaborocane) demonstrates unique reductive capabilities, generating H₂ with water and enabling hydrogenation reactions without external H₂ gas .

Physicochemical Properties

Physical properties vary significantly with substituents:

Property This compound 6-Butyl-2-phenyl Derivative Styryl-Substituted Derivative Tributyltin Derivative
Melting Point Not reported Not reported 211–213°C 53–57°C
Solubility Likely moderate in organic solvents Insufficient data Low (white solid) Soluble in EtOAc/Hexane
Thermal Stability High (aromatic substituents) Moderate High Moderate
Hydrogen Bonding Capacity Low (non-polar substituents) Low Low Low

Insights :

  • Thermal Stability : Aromatic substituents (e.g., phenylethyl, styryl) enhance thermal stability compared to aliphatic chains .
  • Solubility: Bulky substituents like tributyltin improve solubility in non-polar solvents, whereas polar groups (e.g., nitro) increase water sensitivity .

Biological Activity

The compound 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is a member of the dioxazaborocane family, which contains boron and nitrogen in its structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C12H16BNO2C_{12}H_{16}BNO_2. The compound features a dioxazaborocane ring structure that is known for its unique reactivity due to the presence of boron and nitrogen atoms.

Physical Properties

PropertyValue
Molecular Weight225.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The compound can form reversible covalent bonds with nucleophiles such as diols and amino acids. This property allows it to modulate enzyme activities and influence signaling pathways within cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains by inhibiting biofilm formation and quorum sensing mechanisms in pathogens like Pseudomonas aeruginosa .

Case Study: Drug Development Applications

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated as a potential inhibitor of the Yap/Taz-TEAD interaction, which is crucial in cancer biology .
  • Boron-Containing Drugs : The compound's boron content makes it a candidate for developing boron neutron capture therapy (BNCT) agents. This therapy exploits the unique properties of boron to selectively target and destroy cancer cells while sparing healthy tissues .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits dose-dependent cytotoxic effects. The IC50 values vary based on the cell type but generally indicate promising anti-cancer activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful.

CompoundBiological ActivityNotes
4-Octenylboronic Acid Enzyme modulationUsed in Suzuki-Miyaura coupling reactions
Phenylboronic Acid Antimicrobial propertiesCommonly utilized in drug development
Allylboronic Acid Selective reactivityKnown for its role in organic synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
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